Toxoflavin-13C4
CAS No.:
Cat. No.: VC16668594
Molecular Formula: C7H7N5O2
Molecular Weight: 197.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7N5O2 |
---|---|
Molecular Weight | 197.13 g/mol |
IUPAC Name | 1,6-dimethyl(4,5,6-13C3)pyrimidino[5,4-e](3,5,6-13C3)[1,2,4]triazine-5,7-dione |
Standard InChI | InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3/i3+1,4+1,5+1,6+1 |
Standard InChI Key | SLGRAIAQIAUZAQ-PQVJJBODSA-N |
Isomeric SMILES | CN1C(=O)N=[13C]2[13C](=N[13CH]=NN2C)[13C]1=O |
Canonical SMILES | CN1C2=NC(=O)N(C(=O)C2=NC=N1)C |
Introduction
Chemical Characteristics of Toxoflavin-13C4
Toxoflavin-13C4 retains the core structure of toxoflavin but incorporates stable carbon-13 isotopes at specific positions. Its molecular formula is C7H7N5O2, with a molecular weight of 197.13 g/mol. The isotopic labeling occurs at the 3, 4a, 5, and 8a positions of the pyrimidino-triazine backbone, as confirmed by NMR and high-resolution MS .
Synthesis of Toxoflavin-13C4
Chemical Synthesis
The synthesis of Toxoflavin-13C4 involves the incorporation of carbon-13 isotopes during key steps of the toxoflavin synthesis pathway. As described in studies by , labeled precursors such as 13C3-diethyl malonate and 13C-formaldehyde are used to introduce isotopes at specific positions. The process begins with the condensation of 4,5-diaminouracil with 13C-labeled malonate derivatives, followed by cyclization and oxidation to yield the final product .
Biosynthetic Approaches
Alternative methods utilize microbial systems, such as Paenibacillus polymyxa strain JH2, which can detoxify toxoflavin via the enzyme toxoflavin lyase (TflA). By culturing these organisms in media enriched with 13C-carbon sources, isotopically labeled toxoflavin derivatives are biosynthesized . This approach is less common but offers scalability for large-scale production .
Applications in Biochemical Research
Mechanistic Studies of Toxoflavin Lyase (TflA)
Toxoflavin-13C4 has been pivotal in elucidating the degradation mechanism of toxoflavin by TflA, a Mn(II)-dependent monooxygenase. NMR and MS analyses of the labeled compound revealed that enzymatic degradation proceeds via a Baeyer-Villiger oxidation, resulting in the oxidative cleavage of the pyrimidine ring to form a triazine derivative (C5H7N3O2) . The isotopic labels enabled precise tracking of oxygen incorporation, confirming molecular oxygen as the source of the C5 carbonyl group .
Spectroscopic Validation
The compound’s 13C-enriched nuclei produce distinct signals in NMR spectra, resolving ambiguities in structural assignments. For example, in the TflA reaction product, the loss of a 13C signal at the C4a position confirmed the elimination of a carbon atom during ring opening . Similarly, high-resolution MS datasets (e.g., [M+Na]+ ion at m/z 209.0754) validated the product’s molecular formula with an error margin of <3 ppm .
Biological Activity and Toxicological Relevance
Antitumor Properties
Toxoflavin derivatives inhibit histone demethylase KDM4A and disrupt the TCF4/β-catenin complex, rendering them potential candidates for anticancer therapies. The labeled analog enables researchers to study these interactions at atomic resolution, particularly in cellular models of apoptosis and proliferation .
Role in Bacterial Pathogenesis
In Burkholderia gladioli, toxoflavin acts as a virulence factor in rice panicle blight. Isotopic labeling has clarified its biosynthetic regulation, revealing that the toxABCDE operon is activated under low-iron conditions, which are prevalent in plant tissues . This insight aids in developing targeted antimicrobial strategies.
Spectroscopic and Analytical Techniques
Nuclear Magnetic Resonance (NMR)
The 13C labels in Toxoflavin-13C4 enhance signal intensity in 13C-13C COSY and 1H-13C HMBC spectra, facilitating the assignment of quaternary carbons and long-range couplings. For instance, in the TflA degradation product, a 13C signal at 155 ppm correlated with the methine proton at 7.3 ppm, confirming the triazine structure .
Mass Spectrometry (MS)
High-resolution electrospray ionization (ESI)-MS distinguishes isotopic clusters, enabling precise determination of molecular formulas. In one study, the [M+Na]+ ion of the degradation product was observed at m/z 209.0754, matching the theoretical mass within 2.4 ppm . MS/MS fragmentation patterns further corroborated the proposed structure .
Recent Research Findings
Oxygen Incorporation Studies
Using 18O2 isotopic labeling, researchers demonstrated that the C5 oxygen in the triazine product originates from molecular oxygen rather than water . This finding supports a monooxygenase mechanism for TflA, contrasting with dioxygenase pathways observed in similar enzymes .
Environmental Detoxification
Studies on Paenibacillus polymyxa JH2 have leveraged Toxoflavin-13C4 to map detoxification pathways in soil microbiomes. The bacterium’s TflA enzyme converts toxoflavin into non-toxic triazine, offering bioremediation potential for toxoflavin-contaminated agricultural systems .
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